molecular formula C18H28O6 B118021 DES(2-methylbutanoyl)pravastatin CAS No. 151006-03-0

DES(2-methylbutanoyl)pravastatin

Cat. No.: B118021
CAS No.: 151006-03-0
M. Wt: 340.4 g/mol
InChI Key: ZDADMCPDUNEBIX-CGDZNSRRSA-N
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Description

DES(2-methylbutanoyl)pravastatin is a derivative of pravastatin, a well-known statin used to lower cholesterol levels and prevent cardiovascular diseases. The compound is characterized by the addition of a 2-methylbutanoyl group to the pravastatin molecule, which may alter its pharmacological properties and efficacy. The molecular formula of this compound is C18H28O6, and it has a molecular weight of 340.4113 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DES(2-methylbutanoyl)pravastatin involves the esterification of pravastatin with 2-methylbutanoic acid. This reaction typically requires the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide), to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

DES(2-methylbutanoyl)pravastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DES(2-methylbutanoyl)pravastatin has several scientific research applications, including:

Mechanism of Action

DES(2-methylbutanoyl)pravastatin exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The compound’s molecular targets include HMG-CoA reductase and various cholesterol transport proteins. The pathways involved in its mechanism of action are primarily related to cholesterol biosynthesis and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DES(2-methylbutanoyl)pravastatin is unique due to the addition of the 2-methylbutanoyl group, which may enhance its pharmacological properties and efficacy compared to other statins. This modification can potentially lead to improved therapeutic outcomes and reduced side effects .

Properties

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O6/c1-10-2-3-11-6-13(20)8-16(22)18(11)15(10)5-4-12(19)7-14(21)9-17(23)24/h2-3,6,10,12-16,18-22H,4-5,7-9H2,1H3,(H,23,24)/t10-,12+,13+,14+,15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDADMCPDUNEBIX-CGDZNSRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164694
Record name DES(2-methylbutanoyl)pravastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151006-03-0
Record name DES(2-methylbutanoyl)pravastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(2-methylbutanoyl)pravastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES(2-METHYLBUTANOYL)PRAVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I60PGP691
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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